molecular formula C13H13F5O2 B7991236 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone

1-(3,5-Difluoro-4-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B7991236
M. Wt: 296.23 g/mol
InChI Key: UMHFOVGAHMBMQG-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with significant interest in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-difluoro-4-(isopentyloxy)benzaldehyde with a trifluoromethylating agent under controlled conditions. Common reagents include trifluoromethyl iodide and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(3,5-Difluoro-4-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol: A related compound with similar structural features but different functional groups.

    3,5-Difluoro-4-(isopentyloxy)benzaldehyde: A precursor in the synthesis of the target compound.

    Trifluoromethylated phenyl derivatives: Compounds with similar trifluoromethyl groups but different substituents on the phenyl ring.

Uniqueness: 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone is unique due to the combination of its trifluoromethyl group and the isopentyloxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[3,5-difluoro-4-(3-methylbutoxy)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O2/c1-7(2)3-4-20-11-9(14)5-8(6-10(11)15)12(19)13(16,17)18/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHFOVGAHMBMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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